molecular formula C17H25FN2O2 B3013122 Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate CAS No. 1198283-80-5

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate

Cat. No.: B3013122
CAS No.: 1198283-80-5
M. Wt: 308.397
InChI Key: JBCLRJCZCCDPHU-UHFFFAOYSA-N
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Description

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25FN2O2 and its molecular weight is 308.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate and its derivatives are synthesized through various chemical reactions, often involving acylation, sulfonation, substitution, and condensation reactions. These techniques are crucial for producing key intermediates in drug development, such as Vandetanib and others (Wang et al., 2015), (Sanjeevarayappa et al., 2015).

  • Crystallographic Analysis : The crystal structure of certain derivatives has been determined, revealing details about molecular packing and intermolecular interactions. This information is essential for understanding the chemical and physical properties of these compounds (Gumireddy et al., 2021).

Medicinal Chemistry and Biological Activity

  • Intermediate for Biologically Active Compounds : These compounds serve as important intermediates in the synthesis of biologically active compounds, including potential cancer therapeutics and drugs targeting specific biological pathways (Kong et al., 2016), (Zhang et al., 2018).

  • Synthesis of Nociceptin Antagonists : These compounds are used in the synthesis of nociceptin antagonists, suggesting their role in pain management and neurological research (Jona et al., 2009).

Analytical and Structural Chemistry

  • Structural Studies : The synthesis and molecular structure of related compounds have been studied extensively, providing insights into their chemical behavior and potential applications in various fields of chemistry and pharmacology (Moriguchi et al., 2014), (Vaid et al., 2013).

Safety and Hazards

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent synthetic opioid that is primarily targeted towards the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Biochemical Pathways

The biochemical pathway involved in the action of fentanyl involves the opioidergic pathway. Upon binding to the mu-opioid receptors, fentanyl triggers a cascade of events leading to the inhibition of adenylate cyclase, decreased cAMP production, and subsequent reduction in neuronal excitability. This results in analgesia, sedation, and euphoria .

Pharmacokinetics

The pharmacokinetics of fentanyl, which this compound contributes to, are characterized by rapid onset and short duration of action. Fentanyl is highly lipophilic, allowing for quick absorption and distribution in the body. It undergoes metabolism primarily in the liver and is excreted in urine .

Result of Action

The result of fentanyl’s action is potent analgesia, making it useful for pain management in clinical settings. Overdose can lead to life-threatening respiratory depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound during synthesis. Additionally, individual factors such as genetic variations in the mu-opioid receptor or metabolic enzymes can influence the efficacy and potential side effects in individuals .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation

Cellular Effects

It is known to be used in the synthesis of fentanyl and its analogues , which are known to have significant effects on various types of cells and cellular processes.

Molecular Mechanism

As an intermediate in the synthesis of fentanyl and its analogues , it may share some of their mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

As an intermediate in the synthesis of fentanyl and its analogues , it may share some of their dosage-dependent effects.

Metabolic Pathways

As an intermediate in the synthesis of fentanyl and its analogues , it may be involved in similar metabolic pathways.

Properties

IUPAC Name

tert-butyl 4-[amino-(4-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)15(19)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLRJCZCCDPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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